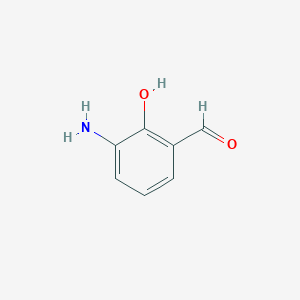
3-Amino-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is a white to light yellow solid with a distinct benzaldehyde-like aroma. It is soluble in organic solvents and is used as an intermediate in the synthesis of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzylamine and sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as mechanosynthesis and solid-state melt reactions. These methods enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Quinones
Reduction: Amino alcohols
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of hydrazones, quinazolines, and Schiff bases.
Industry: The compound is used in the production of dyes, pigments, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the metal complexes, making them effective in various applications such as antimicrobial and anticancer agents .
Comparación Con Compuestos Similares
- 2-Amino-3-hydroxybenzaldehyde
- 4-Amino-2-hydroxybenzaldehyde
- 3-Hydroxybenzaldehyde
Comparison:
- 2-Amino-3-hydroxybenzaldehyde: Similar in structure but with the amino group at the second position. It has similar chemical properties but may differ in reactivity due to the position of the functional groups .
- 4-Amino-2-hydroxybenzaldehyde: The amino group is at the fourth position, which can significantly alter its chemical behavior and applications .
- 3-Hydroxybenzaldehyde: Lacks the amino group, making it less reactive in certain types of chemical reactions compared to 3-Amino-2-hydroxybenzaldehyde .
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-amino-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H,8H2 |
Clave InChI |
XSZZWPBNDRGQIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




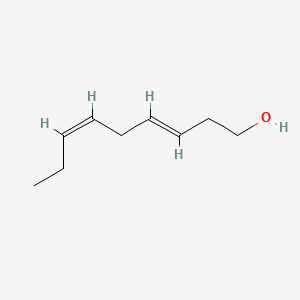

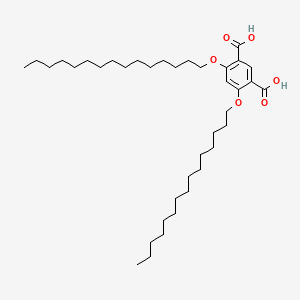




![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
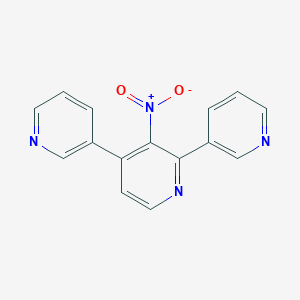
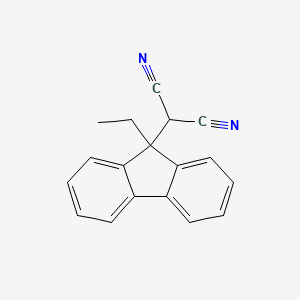
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
